1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid
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Overview
Description
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a piperidine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid typically involves the condensation of a pyrimidine derivative with a piperidine derivative. One common method involves the use of 2-methylsulfanyl-4-chloropyrimidine and piperidine-4-carboxylic acid as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom in the starting material can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and proapoptotic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyrimido[4,5-d]pyrimidine derivatives: Investigated for their potential as therapeutic agents in various diseases.
Uniqueness
1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
1-(2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-17-11-12-5-2-9(13-11)14-6-3-8(4-7-14)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXWPITOCOLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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